molecular formula C12H9N3S B12922050 2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile CAS No. 89079-61-8

2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile

Cat. No.: B12922050
CAS No.: 89079-61-8
M. Wt: 227.29 g/mol
InChI Key: KGHUHRQINPEYLE-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylthio group at the second position, a phenyl group at the fourth position, and a carbonitrile group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile typically involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate is then subjected to further reactions to introduce the phenyl and carbonitrile groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methylthio group, phenyl group, and carbonitrile group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89079-61-8

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

2-methylsulfanyl-4-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

KGHUHRQINPEYLE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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